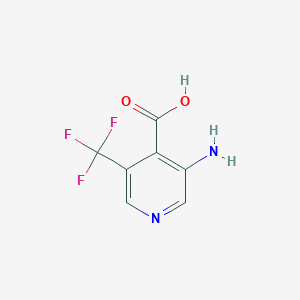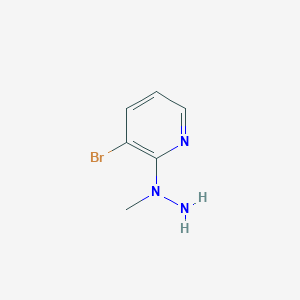
1-(3-Bromopyridin-2-YL)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopyridin-2-YL)-1-methylhydrazine is an organic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a methylhydrazine group at the 1-position
準備方法
The synthesis of 1-(3-Bromopyridin-2-YL)-1-methylhydrazine typically involves the reaction of 3-bromopyridine with methylhydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(3-Bromopyridin-2-YL)-1-methylhydrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Bromopyridin-2-YL)-1-methylhydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and oncological diseases.
Materials Science:
作用機序
The mechanism of action of 1-(3-Bromopyridin-2-YL)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-Bromopyridin-2-YL)-1-methylhydrazine can be compared with other similar compounds, such as:
3-Bromopyridine: Lacks the methylhydrazine group and has different reactivity and applications.
1-Methylhydrazine: Lacks the bromopyridine ring and has different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for research and development in organic synthesis, medicinal chemistry, and materials science.
特性
分子式 |
C6H8BrN3 |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
1-(3-bromopyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-10(8)6-5(7)3-2-4-9-6/h2-4H,8H2,1H3 |
InChIキー |
TWABBVLWJXRKGV-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=CC=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


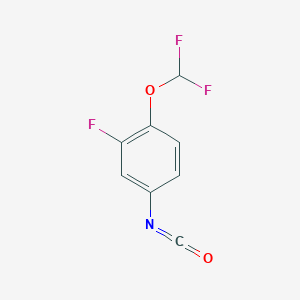

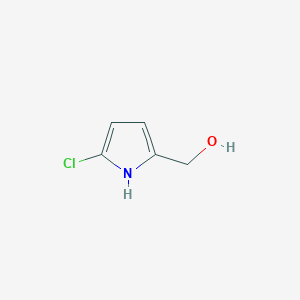
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

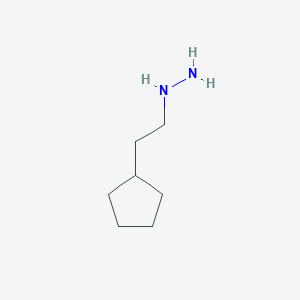
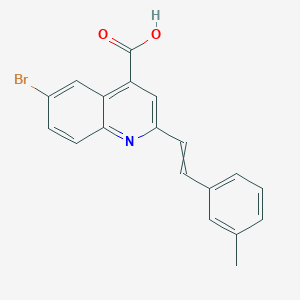
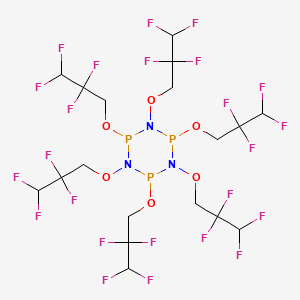
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12440167.png)

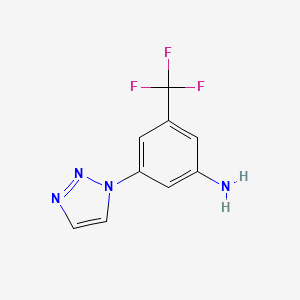
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
